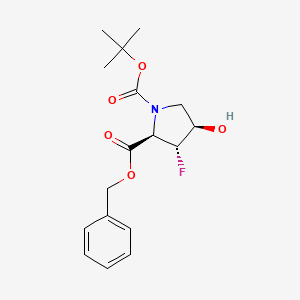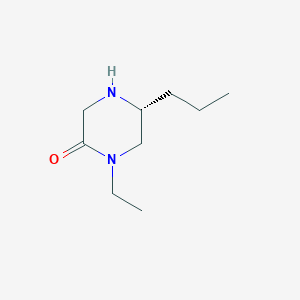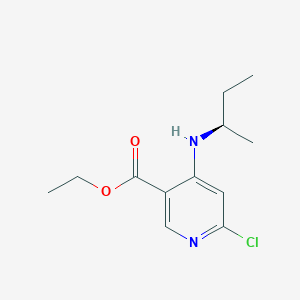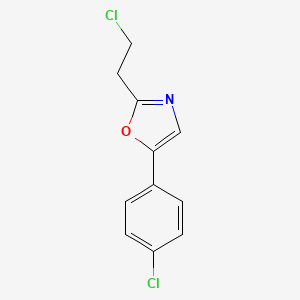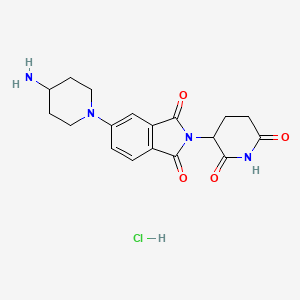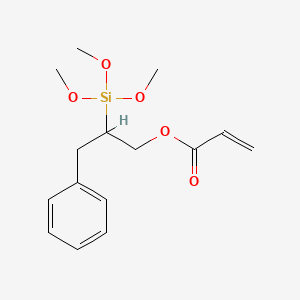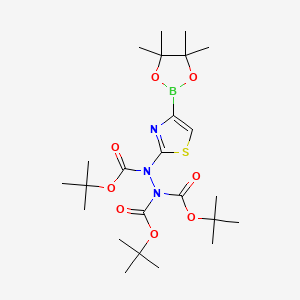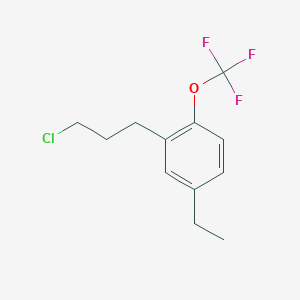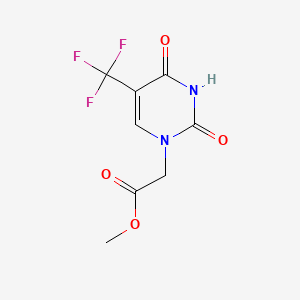
1,2-Diiodo-3-ethyl-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diiodo-3-ethyl-5-fluorobenzene: is an aromatic compound characterized by the presence of two iodine atoms, one ethyl group, and one fluorine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Diiodo-3-ethyl-5-fluorobenzene can be synthesized through a multi-step process involving the halogenation of a suitable precursor. One common method involves the iodination of 3-ethyl-5-fluorobenzene using iodine and a suitable oxidizing agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and a catalyst like iodine monochloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product. The use of automated systems and stringent quality control measures are essential in industrial settings to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Diiodo-3-ethyl-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Quinones and other oxidized forms.
Reduction Products: Dihydro derivatives and other reduced forms.
Applications De Recherche Scientifique
Chemistry: 1,2-Diiodo-3-ethyl-5-fluorobenzene is used as a building block in organic synthesis. Its unique substitution pattern allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of radiolabeled compounds for imaging studies. Its derivatives may also exhibit biological activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique properties make it suitable for applications in optoelectronics and nanotechnology.
Mécanisme D'action
The mechanism of action of 1,2-diiodo-3-ethyl-5-fluorobenzene depends on the specific application and the chemical environment. In general, the compound can interact with various molecular targets through its functional groups. For example, in nucleophilic substitution reactions, the iodine atoms act as leaving groups, allowing the introduction of new substituents. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- 1,2-Diiodo-4-ethyl-5-fluorobenzene
- 1,2-Diiodo-3-methyl-5-fluorobenzene
- 1,2-Diiodo-3-ethyl-4-fluorobenzene
Comparison: 1,2-Diiodo-3-ethyl-5-fluorobenzene is unique due to its specific substitution pattern The presence of both iodine and fluorine atoms on the benzene ring imparts distinct electronic and steric properties, making it different from other similar compounds
Propriétés
Formule moléculaire |
C8H7FI2 |
|---|---|
Poids moléculaire |
375.95 g/mol |
Nom IUPAC |
1-ethyl-5-fluoro-2,3-diiodobenzene |
InChI |
InChI=1S/C8H7FI2/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2H2,1H3 |
Clé InChI |
FGDHYSHICQULDH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC(=C1)F)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B14038345.png)
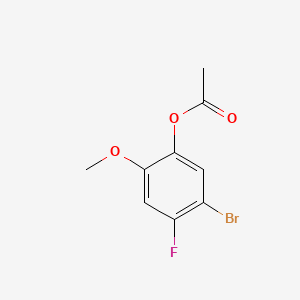
![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
![[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14038367.png)
